1,2-Propadiene, 1,1-difluoro-
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Overview
Description
1,2-Propadiene, 1,1-difluoro- is a chemical compound with the molecular formula C₃H₂F₂
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propadiene, 1,1-difluoro- can be synthesized through several methods. One common approach involves the fluorination of propadiene derivatives. For instance, the reaction of 1,2-propadiene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield 1,2-Propadiene, 1,1-difluoro- under controlled conditions .
Industrial Production Methods
Industrial production of 1,2-Propadiene, 1,1-difluoro- typically involves large-scale fluorination processes. These processes often use fluorinated acetate salts and other fluorinating agents to achieve high yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Propadiene, 1,1-difluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluorinated carbonyl compounds.
Reduction: Reduction reactions can convert it into difluorinated alkanes.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluorinated alkanes, carbonyl compounds, and substituted propadiene derivatives. These products are valuable intermediates in organic synthesis and have applications in various industries .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Propadiene, 1,1-difluoro- involves its ability to participate in various chemical reactions due to the presence of cumulated double bonds. These double bonds allow for the formation of reactive intermediates, such as carbocations and radicals, which can undergo further transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize certain intermediates and facilitate specific reaction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Propadiene: The parent compound without fluorine substitution.
1,1-Difluoroethene: A simpler difluorinated compound with a single double bond.
1,1-Difluorocyclopropane: A cyclic analog with similar fluorine substitution.
Uniqueness
1,2-Propadiene, 1,1-difluoro- is unique due to its cumulated double bonds and the presence of two fluorine atoms. This combination imparts distinct reactivity and stability compared to other difluorinated compounds. Its ability to form chiral intermediates and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
InChI |
InChI=1S/C3H2F2/c1-2-3(4)5/h1H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKSFZGDAZPYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195620 |
Source
|
Record name | 1,2-Propadiene, 1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430-64-8 |
Source
|
Record name | 1,2-Propadiene, 1,1-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Propadiene, 1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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